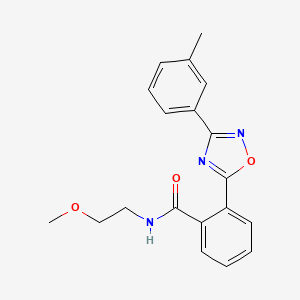
N-(2-methoxyethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MOB, and it has been synthesized using various methods.
Mécanisme D'action
MOB exerts its biological effects by selectively binding to specific proteins and enzymes. The unique structure of MOB allows it to interact with these biomolecules in a specific manner, leading to changes in their activity and function. MOB has been shown to interact with various proteins and enzymes, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects:
MOB has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. In cancer cells, MOB has been shown to inhibit cell growth and induce apoptosis. In neurons, MOB has been shown to protect against oxidative stress and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MOB has several advantages for use in lab experiments, including its high selectivity and specificity for certain proteins and enzymes. However, MOB also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on MOB, including the development of new synthesis methods, the identification of new biological targets, and the optimization of MOB for use in various applications. Additionally, further studies are needed to determine the potential toxicity and safety of MOB in vivo.
Méthodes De Synthèse
MOB can be synthesized using different methods, including the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with 2-bromo-N-(2-methoxyethyl)benzamide in the presence of a base. The reaction is carried out in an organic solvent, and the product is purified using column chromatography. Other methods include the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with 2-chloro-N-(2-methoxyethyl)benzamide in the presence of a base.
Applications De Recherche Scientifique
MOB has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine. In biology, MOB has been used as a fluorescent probe for imaging cells and tissues. Studies have shown that MOB can selectively bind to proteins and enzymes, making it an ideal candidate for use in protein labeling and detection.
In chemistry, MOB has been used in the synthesis of various organic compounds, including heterocyclic compounds. The unique structure of MOB makes it an ideal building block for the synthesis of complex organic molecules.
In medicine, MOB has been studied for its potential applications in cancer treatment. Studies have shown that MOB can inhibit the growth of cancer cells by targeting specific proteins and enzymes. MOB has also been studied for its potential applications in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-5-7-14(12-13)17-21-19(25-22-17)16-9-4-3-8-15(16)18(23)20-10-11-24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOFCGTUDRHHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
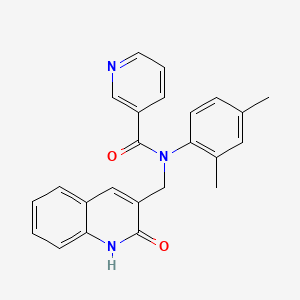

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)
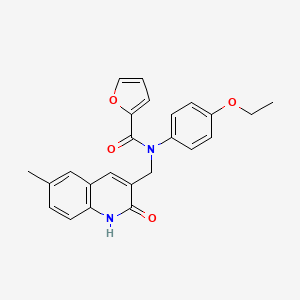
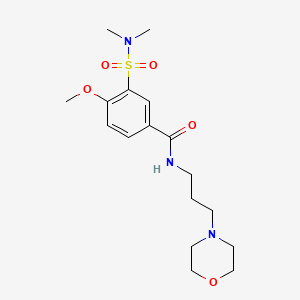
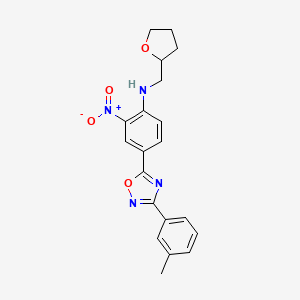



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)